Differentiated AChE Inhibitory Activity: A Quantitative Comparison of 6-Oxo Derivatives vs. Non-Carbonyl Analogs
A derivative of Cholestan-6-one, disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate (compound 8), demonstrates quantifiably superior acetylcholinesterase (AChE) inhibitory activity compared to a key structural analog lacking the C-6 carbonyl. In a direct head-to-head study, compound 8 (C6-ketone) and disodium 2β,3α-dihydroxy-5α-cholestane disulfate (compound 10, lacking the C6=O) were evaluated for AChE inhibition [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.59 μM |
| Comparator Or Baseline | Disodium 2β,3α-dihydroxy-5α-cholestane disulfate (Compound 10, no C6=O): IC50 = 59.65 μM; Diols (Compounds 7 & 9, no sulfation or C6=O): IC50 > 500 μM |
| Quantified Difference | 4.1-fold increase in inhibitory potency compared to the non-carbonyl sulfated analog; >34-fold increase compared to non-sulfated diols. |
| Conditions | In vitro AChE inhibitory assay; compounds evaluated at multiple concentrations to determine IC50 values. |
Why This Matters
This data establishes that the C-6 ketone of the Cholestan-6-one scaffold is a crucial pharmacophoric element for achieving potent AChE inhibition, directly impacting compound selection for neurodegenerative disease target development.
- [1] Richmond, V., Careaga, V. P., Sacca, P., & Maier, M. S. (2011). Synthesis and acetylcholinesterase inhibitory activity of 2β,3α-disulfoxy-5α-cholestan-6-one. Steroids, 76(10-11), 1160-1165. View Source
